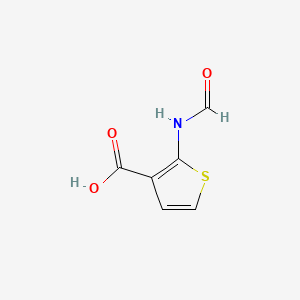

2-Formamidothiophene-3-carboxylic acid

Descripción

2-Formamidothiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a formamido (-NHCHO) group at position 2 and a carboxylic acid (-COOH) group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Propiedades

Número CAS |

43028-69-9 |

|---|---|

Fórmula molecular |

C6H5NO3S |

Peso molecular |

171.18 g/mol |

Nombre IUPAC |

2-formamidothiophene-3-carboxylic acid |

InChI |

InChI=1S/C6H5NO3S/c8-3-7-5-4(6(9)10)1-2-11-5/h1-3H,(H,7,8)(H,9,10) |

Clave InChI |

ZWSJWGDWLCBNLV-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC(=C1C(=O)O)NC=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-Formylthiophene-3-carboxylic Acid

- Molecular Formula : C₆H₄O₃S

- Molecular Weight : 156.16

- Key Feature : A formyl (-CHO) group replaces the formamido (-NHCHO) group.

- Used in research as a precursor for heterocyclic syntheses .

2-(Acetylamino)thiophene-3-carboxylic Acid

2-(Difluoromethyl)thiophene-3-carboxylic Acid

- Molecular Formula : C₆H₄F₂O₂S

- Molecular Weight : 178.16

- Key Feature : Difluoromethyl (-CF₂H) group introduces strong electron-withdrawing effects.

- Implications : Increased acidity (pKa ~2–3) due to fluorine’s electronegativity, making it suitable for coordination chemistry or as a catalyst ligand .

Halogen-Substituted Derivatives

2-Chlorothiophene-3-carboxylic Acid

3-Fluoro-2-thiophenecarboxylic Acid

- Molecular Formula : C₅H₃FO₂S

- Molecular Weight : 146.14

- Key Feature : Fluorine at position 3.

- Implications : Fluorination improves metabolic stability and bioavailability, common in antiretroviral and anticancer agents .

Heterocyclic Amido Derivatives

2-(Furan-2-amido)thiophene-3-carboxylic Acid

2-[(5-Chloro-2-fluorobenzene)amido]thiophene-3-carboxylic Acid

- Molecular Formula: C₁₂H₇ClFNO₃S

- Molecular Weight : 299.7

- Key Feature : Halogenated benzamido group.

- Implications : The chloro-fluorobenzene moiety increases steric bulk and hydrophobicity, favoring interactions with aromatic protein residues in drug-receptor binding .

Comparative Data Table

Research Implications

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase carboxylic acid acidity, favoring salt formation for improved solubility .

- Biological Applications : Amido and halogenated derivatives show promise in drug design, with fluorinated analogs offering enhanced metabolic stability .

- Material Science : Heterocyclic amido derivatives (e.g., furan- or thiophene-substituted) are candidates for conductive polymers or sensors due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.